molecular formula C9H12N2O4S B7830121 N-ethyl-4-methylsulfonyl-2-nitroaniline

N-ethyl-4-methylsulfonyl-2-nitroaniline

Cat. No.: B7830121
M. Wt: 244.27 g/mol
InChI Key: NPXSIVFVTZJERL-UHFFFAOYSA-N
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Description

N-ethyl-4-methylsulfonyl-2-nitroaniline is an organic compound with the molecular formula C9H12N2O4S It is a derivative of aniline, featuring an ethyl group, a methylsulfonyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methylsulfonyl-2-nitroaniline typically involves multiple steps:

    Ethylation: The ethyl group is introduced via an alkylation reaction, often using ethyl halides in the presence of a base.

    Sulfonylation: The methylsulfonyl group is added through a sulfonylation reaction, typically using methylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methylsulfonyl-2-nitroaniline undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone group using strong oxidizing agents like potassium permanganate.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Oxidation: Potassium permanganate, water as solvent.

    Substitution: Alkyl halides, bases like sodium hydroxide, organic solvents like dichloromethane.

Major Products

    Reduction: N-ethyl-4-methylsulfonyl-2-aminoaniline.

    Oxidation: this compound sulfone.

    Substitution: Various N-alkyl or N-aryl derivatives of this compound.

Scientific Research Applications

N-ethyl-4-methylsulfonyl-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-4-methylsulfonyl-2-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biochemical effects. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-methylsulfonyl-2-nitroaniline: Similar structure but with a methyl group instead of an ethyl group.

    N-ethyl-4-methylsulfonyl-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    N-ethyl-4-methylsulfonyl-2-nitrobenzene: Similar structure but without the aniline moiety.

Uniqueness

N-ethyl-4-methylsulfonyl-2-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both the nitro and methylsulfonyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-ethyl-4-methylsulfonyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-3-10-8-5-4-7(16(2,14)15)6-9(8)11(12)13/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXSIVFVTZJERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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